ARN14686

NAAA Inhibition Potency IC50

Standard NAAA inhibitors lack the ability to simultaneously quantify enzyme activity and confirm target engagement, hindering rigorous validation. ARN14686 solves this as a dual-function click chemistry probe (CC-ABP) for selective NAAA detection and inhibition. - Covalent, activity-dependent labeling of the active NAAA pool (IC50=6 nM human) with a terminal alkyne for CuAAC conjugation to reporters. - Enables in-gel fluorescence, blot, and microscopy readouts in lysates, subcellular fractions, and in vivo models (e.g., 3 mg/kg in rat CFA arthritis). - Supplied with ≥98% purity, supporting reproducible competitive ABPP for inhibitor screening.

Molecular Formula C15H24N2O3
Molecular Weight 280.368
CAS No. 1628345-10-7
Cat. No. B605580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN14686
CAS1628345-10-7
SynonymsARN14686
Molecular FormulaC15H24N2O3
Molecular Weight280.368
Structural Identifiers
SMILESO=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O
InChIInChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1
InChIKeyXEXRAYPXQNELAS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN14686: NAAA Activity-Based Probe with In Vivo Validation


ARN14686 (CAS: 1628345-10-7) is a click chemistry activity-based probe (CC-ABP) designed for the selective detection and inhibition of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in the degradation of anti-inflammatory lipid mediators such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) [1]. As a β-lactam derivative, ARN14686 covalently binds to the N-terminal cysteine (Cys126) of the catalytically active form of NAAA, forming a stable thioester adduct that enables both in vitro and in vivo enzyme labeling [2]. The compound incorporates a terminal alkyne moiety that allows for post-labeling conjugation to fluorescent or biotin reporters via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating detection by in-gel fluorescence scanning, protein blot, or fluorescence microscopy [3].

ARN14686 vs. Generic NAAA Inhibitors: Why Substitution Fails


Substituting ARN14686 with a generic NAAA inhibitor, such as the parent compound ARN726 or the structurally distinct ARN077, introduces significant experimental confounds. Unlike simple inhibitors, ARN14686 uniquely combines high inhibitory potency with a functional click chemistry handle, enabling direct, covalent labeling and visualization of the active enzyme pool in complex biological matrices [1]. This dual functionality—inhibition plus activity-based protein profiling (ABPP)—is absent in ARN726 and ARN077, which lack the terminal alkyne moiety required for bio-orthogonal reporter conjugation [2]. Furthermore, the selectivity window between NAAA and the related enzyme acid ceramidase (AC) varies considerably across analogs; using a compound with a narrower selectivity profile may lead to off-target labeling or misinterpretation of enzyme localization . Therefore, direct substitution of ARN14686 with a non-ABPP inhibitor forfeits the ability to simultaneously quantify enzyme activity and verify target engagement, a critical requirement for rigorous target validation studies.

ARN14686: Comparative Performance Evidence


NAAA Inhibition Potency vs. ARN726

ARN14686 inhibits human recombinant NAAA with an IC50 of 6 nM, demonstrating approximately 4.5-fold greater potency compared to the parent compound ARN726, which has a reported IC50 of 27 nM for the same enzyme [1]. This potency advantage is consistent across species, with ARN14686 inhibiting rat NAAA with an IC50 of 13 nM, compared to 63 nM for ARN726 .

NAAA Inhibition Potency IC50

NAAA Potency and ABPP Functionality vs. ARN077

While ARN077 exhibits an IC50 of 7 nM against human NAAA, ARN14686 achieves a comparable potency of 6 nM [1]. However, unlike ARN077, which functions solely as an inhibitor, ARN14686 contains a terminal alkyne group that enables its use as an activity-based probe for covalent labeling and visualization of active NAAA . This added functionality is critical for experiments requiring direct confirmation of target engagement.

NAAA Inhibition Potency ABPP

Selectivity Over Acid Ceramidase

ARN14686 demonstrates high selectivity for NAAA over the related cysteine hydrolase acid ceramidase (AC). The compound inhibits rat AC with an IC50 of 1,200 nM, resulting in a >200-fold selectivity window compared to its IC50 of 6 nM against human NAAA . This level of selectivity is critical for minimizing off-target effects when probing NAAA function in cells and tissues that co-express AC.

Selectivity Acid Ceramidase NAAA

In Vivo Active NAAA Detection in Inflammation

ARN14686 has been validated for in vivo use, enabling the detection of catalytically active NAAA in inflamed tissues following systemic administration. In a rat model of Complete Freund's Adjuvant (CFA)-induced arthritis, intravenous administration of ARN14686 (3 mg/kg) allowed for the successful labeling and visualization of active NAAA in inflamed paw tissue, as assessed by ex vivo protein blot analysis [1]. This capability distinguishes ARN14686 from many standard NAAA inhibitors, which have not been optimized or validated for in vivo ABPP applications.

In Vivo ABPP Inflammation

ARN14686: Applications in Inflammation and Target Engagement


Target Engagement and Biodistribution in Inflammation Models

ARN14686 is the preferred probe for experiments requiring direct, in vivo confirmation of NAAA target engagement and biodistribution in inflammatory disease models. As demonstrated by Bonezzi et al. (2016), systemic administration of ARN14686 at 3 mg/kg allows for ex vivo detection of active NAAA in inflamed rat paw tissue following CFA-induced arthritis [1]. This application is essential for correlating NAAA activity with disease progression and for validating the pharmacodynamic effects of therapeutic interventions.

In Vitro NAAA Profiling in Complex Proteomes

ARN14686 is ideally suited for in vitro ABPP experiments aimed at identifying and quantifying the active NAAA pool within complex biological samples such as cell lysates, subcellular fractions (e.g., lysosomal enrichments), and tissue homogenates. At concentrations of 1-10 µM, ARN14686 selectively labels NAAA in rat lung lysosomal fractions, enabling detection by fluorescence scanning after click chemistry conjugation to a fluorophore [1]. This workflow is critical for assessing the proportion of catalytically competent enzyme under varying physiological or pharmacological conditions.

Competitive ABPP for NAAA Inhibitor Screening

Due to its covalent, activity-dependent binding mechanism, ARN14686 serves as an ideal probe in competitive ABPP assays for the discovery and characterization of novel NAAA inhibitors. In this assay format, test compounds are pre-incubated with the NAAA enzyme source, followed by addition of ARN14686. The extent of ARN14686 labeling, quantified by fluorescence, is inversely proportional to the inhibitor's potency and occupancy of the NAAA active site [1]. This method provides a robust, high-throughput-compatible readout of target engagement without the need for substrate-based enzymatic assays.

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